molecular formula C8H10FN3O3S B12427662 Emtricitabine-15N,D2

Emtricitabine-15N,D2

Cat. No.: B12427662
M. Wt: 250.25 g/mol
InChI Key: XQSPYNMVSIKCOC-SOECANAFSA-N
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Description

Emtricitabine-15N,D2 is a nucleoside reverse transcriptase inhibitor (NRTI) that is labeled with nitrogen-15 and deuterium. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of emtricitabine, an antiviral agent for the treatment of HIV infection . The labeling with nitrogen-15 and deuterium allows for precise tracking and quantification in various biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Emtricitabine-15N,D2 involves the incorporation of nitrogen-15 and deuterium into the emtricitabine molecule. One common method includes the reduction of L-menthyl emtricitabine with sodium borohydride . The process ensures high yield and purity without involving emtricitabine organic or inorganic acid salts as intermediates .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and purity of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is common to validate the product’s quality .

Chemical Reactions Analysis

Types of Reactions: Emtricitabine-15N,D2 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deuterated analogs .

Mechanism of Action

Emtricitabine-15N,D2, like emtricitabine, is a cytidine analog. It is phosphorylated by intracellular kinases to its active metabolite, emtricitabine 5’-triphosphate. This active metabolite inhibits the activity of HIV reverse transcriptase by competing with the endogenous substrate deoxycytidine 5’-triphosphate for incorporation into the HIV DNA chain. This incorporation results in chain termination, thereby preventing the replication of the virus .

Comparison with Similar Compounds

    Lamivudine: Another nucleoside reverse transcriptase inhibitor used in the treatment of HIV and hepatitis B.

    Tenofovir: A nucleotide reverse transcriptase inhibitor used in combination with emtricitabine for the treatment of HIV.

Comparison:

    Lamivudine vs. Emtricitabine-15N,D2: Both compounds are cytidine analogs and share similar mechanisms of action.

    Tenofovir vs. This compound: While tenofovir is a nucleotide analog, this compound is a nucleoside analog.

This compound stands out due to its isotopic labeling, which provides unique advantages in research applications, particularly in the precise tracking and quantification of the compound in biological systems .

Properties

Molecular Formula

C8H10FN3O3S

Molecular Weight

250.25 g/mol

IUPAC Name

4-(15N)azanyl-1-[(2R,5S)-2-[dideuterio(hydroxy)methyl]-1,3-oxathiolan-5-yl]-5-fluoropyrimidin-2-one

InChI

InChI=1S/C8H10FN3O3S/c9-4-1-12(8(14)11-7(4)10)5-3-16-6(2-13)15-5/h1,5-6,13H,2-3H2,(H2,10,11,14)/t5-,6+/m0/s1/i2D2,10+1

InChI Key

XQSPYNMVSIKCOC-SOECANAFSA-N

Isomeric SMILES

[2H]C([2H])([C@@H]1O[C@@H](CS1)N2C=C(C(=NC2=O)[15NH2])F)O

Canonical SMILES

C1C(OC(S1)CO)N2C=C(C(=NC2=O)N)F

Origin of Product

United States

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